molecular formula C16H24N2O3 B8762130 Tert-butyl 4-(hydroxy(pyridin-3-yl)methyl)piperidine-1-carboxylate

Tert-butyl 4-(hydroxy(pyridin-3-yl)methyl)piperidine-1-carboxylate

Cat. No.: B8762130
M. Wt: 292.37 g/mol
InChI Key: UCFKJSRDKYTACY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(hydroxy(pyridin-3-yl)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H24N2O3 and its molecular weight is 292.37 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

tert-butyl 4-[hydroxy(pyridin-3-yl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-9-6-12(7-10-18)14(19)13-5-4-8-17-11-13/h4-5,8,11-12,14,19H,6-7,9-10H2,1-3H3

InChI Key

UCFKJSRDKYTACY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CN=CC=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Bromopyridine (116 μL, 1.20 mmol) was added slowly dropwise to a stirred suspension of n-butyllithium (480 μL of a 2.5 M hexanes solution, 1.20 mmol) in THF (1.00 mL) at −78° C. After 15 min, tert-butyl 4-formylpiperidine-1 -carboxylate (213 mg, 1.00 mmol) was added, and the resulting mixture was allowed to stir at −78° C. After 1 h, the reaction was quenched with 1.0 M HCl, poured into satd. aq. NaHCO3 and extracted with EtOAc. The combined organics were washed with brine, dried (sodium sulfate) and concentrated in vacuo. Purification of the crude residue by flash chromatography on silica gel (gradient elution; 10%-100% EtOAc/DCM as eluent) afforded the title compound i-16a. 1H NMR (500 MHz, CDCl3): δ 8.55 (m, 2H), 7.70 (d, 1H, J=8.0 Hz), 7.32 (dd, 1H, J=4.9, 7.4 Hz), 4.49 (m, 1H), 4.15 (m, 4H), 2.65 (m, 2H), 1.83 (m, 1H), 1.79 (m, 1H), 1.46 (s, 9H), 1.31 (m, 1H).
Quantity
116 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
213 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 1-(1,1-dimethylethyloxycarbonyl)-4-(3-pyridinoyl)piperidine (5.0 g, 17.22 mmol) in methanol (75 mL) was cooled to 0° C. and sodium borohydride (1.30 g, 34.44 mmol) was added in four portions. The mixture was stirred at 0° C. for 1 h. The solvent was evaporated and the residue was partitioned between water (25 mL) and ethyl acetate (100 mL, 2×50 mL). The organic extracts were washed sequentially with 1N aqueous sodium hydroxide (25 mL) and brine (25 mL), combined, dried over Na2SO4, filtered and evaporated to afford the title alcohol as a white foam (5.02 g, 17.17 mmol, 99%). 1H NMR: δ8.45 (brs, 2H, H--C(2'), H--C(6')), 7.85 (brd, J=8.4 Hz, 1H, H--C(4')), 7.28 (dd, J=4.9, 8.4 Hz, 1H, H--C(5')), 4.43 (d, J=7.1 Hz, 1H, CHOH), 4.08 (m, 2H, eq-H--C(2)), 3.28 (exs, 1H, CHOH), 2.62 (m, 2H, ax-H--C(2)), 1.90 (m, 2H, eq-H--C(3)), 1.77 (m, 1H, H--C(4)), 1.43 (s, 9H, (CH3)3C), 1.28 (m, 2H, ax-H--C(3)). CIMS: m/z 293 (87%, (M+H)+ for C16H24N2O3), 265 (19), 237 (100), 219 (14), 175 (24).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods III

Procedure details

To a solution of the above alcohol (470 mg, 1.27 mmol) in MeOH (4 ml) in a Parr flask was added 10% Pd/C (80 mg) under N2. The mixture was hydrogenated at room temperature under 1.5 atm H2 for 1 h. 3N NaOH (5 mL) was added and the mixture was extracted with CHCl3 (20 mL×2). The combined organic solution was filtered through a short pad of Celite® to give 4-(hydroxy-pyridin-3-yl-methyl)-piperidine-1-carboxylic acid tert-butyl ester (270 mg, 72%) as a colourless oil.
Quantity
470 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

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